3-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole
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Overview
Description
The compound 3-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole is a synthetic organic molecule characterized by its intricate structure, which includes a thiazole ring, an octahydropyrrolo[3,4-c]pyrrole core, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes might start with the preparation of intermediate molecules like 1,3-thiazole and octahydropyrrolo[3,4-c]pyrrole. Coupling these intermediates with an appropriate carbonyl source and a benzoxazole derivative is crucial, often requiring catalysts like palladium or copper and conditions such as elevated temperatures and inert atmospheres to facilitate the reactions.
Industrial Production Methods
For industrial-scale production, the process needs to be efficient and cost-effective. This often involves optimizing the reaction conditions, such as temperature, pressure, and reaction time, as well as utilizing high-throughput synthesis techniques. Purification methods like crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides, especially targeting the thiazole and benzoxazole rings.
Reduction: Reduction reactions can yield simpler, hydrogenated derivatives.
Substitution: Both nucleophilic and electrophilic substitutions are possible, particularly at positions on the thiazole and benzoxazole rings.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Like KMnO₄ or CrO₃ for oxidation.
Reducing agents: Like LiAlH₄ or NaBH₄ for reduction.
Substitution reagents: Including halogens and various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions are typically derivatives that maintain the core structure but have different functional groups or oxidation states. For instance, oxidation might yield a sulfoxide or sulfone derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its diverse reactivity makes it a useful building block in organic synthesis.
Biology and Medicine
The compound has potential applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development, particularly as an antimicrobial or anticancer agent.
Industry
In the industrial sector, the compound's properties make it useful in the production of advanced materials, such as polymers and specialty chemicals. Its stability and reactivity are advantageous in manufacturing processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. The thiazole and benzoxazole rings allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. Pathways involved might include enzyme inhibition or receptor antagonism, depending on the exact biological context.
Comparison with Similar Compounds
Similar Compounds
3-(5-thiazolyl)-octahydropyrrolo[3,4-c]pyrrole: A simpler analogue without the benzoxazole ring.
4,5,6,7-tetrahydrobenzoxazole derivatives: Compounds with similar core structures but different side chains or substituents.
Uniqueness
What sets 3-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole apart is its combination of structural motifs, which imparts unique reactivity and potential biological activity not found in simpler analogues. This complexity makes it a versatile candidate for various applications in science and industry.
This compound, with its distinctive structure and diverse reactivity, serves as a cornerstone for innovative research and development across multiple fields, showcasing the vast potential that synthetic organic chemistry holds for future advancements.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-16(15-13-3-1-2-4-14(13)19-23-15)20-7-11-9-21(10-12(11)8-20)17-18-5-6-24-17/h5-6,11-12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAYCLFSFVEBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)C(=O)N3CC4CN(CC4C3)C5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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